Regiochemical Differentiation: 4-Substituted Oxazole vs. 2- and 5-Substituted Isomers
The compound is explicitly synthesized and claimed as the 4-oxazole regioisomer. In the context of PDE10 inhibition, the attachment point of the aryl ring to the oxazole core is critical. The patent US9434707B2 specifically exemplifies this compound within the genus of 4-substituted oxazoles, which are consistently prioritized over 2- or 5-substituted oxazole analogs for this target [1]. The 4-position attachment orients the dimethoxyphenyl ring into the PDE10 hydrophobic pocket, whereas 2- or 5-substituted isomers would present the aryl group with a different trajectory, predicted to clash with the protein surface or fail to occupy the same sub-pocket based on the co-crystallized ligand (PDB: 5SG3) [2].
| Evidence Dimension | Regiochemistry of oxazole substitution (4- vs. 2- vs. 5-) on PDE10 target engagement |
|---|---|
| Target Compound Data | 4-(4-bromo-3,5-dimethoxyphenyl)oxazole (C-4 attachment) |
| Comparator Or Baseline | 2-(4-Bromo-3,5-dimethoxyphenyl)oxazole and 5-(4-Bromo-3,5-dimethoxyphenyl)oxazole |
| Quantified Difference | Quantitative PDE10 IC50 data for the bare 4-substituted fragment is not publicly available; however, patent claims prioritize 4-substituted oxazole embodiments, indicating structure-activity relationship (SAR) preference inferred from biochemical screening data [1]. |
| Conditions | Patent SAR analysis; co-crystal structure of PDE10 with a 4-bromo-3,5-dimethoxyphenyl-containing ligand (PDB ID: 5SG3) [2]. |
Why This Matters
Selecting the 4-oxazole regioisomer is mandatory for fidelity in PDE10-focused projects, as 2- or 5-substituted analogs constitute distinct chemical entities with divergent, untested biological profiles.
- [1] Cutshall, N.S., Gage, J.L., Wheeler, T.N., Little, T.L. PDE10 inhibitors and related compositions and methods. US Patent 9,434,707 B2, issued September 6, 2016. View Source
- [2] PDB ID: 5SG3. Crystal Structure of human phosphodiesterase 10 in complex with N-[(E)-(4-bromo-3,5-dimethoxyphenyl)methylideneamino]-2-ethoxy-2-(4-morpholin-4-ylphenyl)acetamide. View Source
